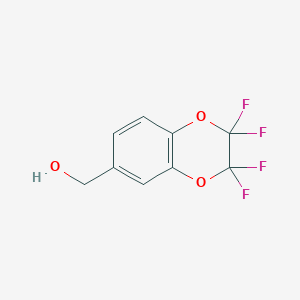

6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

Übersicht

Beschreibung

6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is a fluorinated organic compound characterized by the presence of a benzodioxane ring substituted with hydroxymethyl and tetrafluoro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of tetrafluoroethylene and a hydroxymethyl-substituted benzodioxane precursor. The reaction is carried out in the presence of a catalyst, such as palladium, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group (-CHOH) undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions. For example:

-

Aldehyde Formation : Reaction with pyridinium chlorochromate (PCC) in dichloromethane yields 2,2,3,3-tetrafluoro-1,4-benzodioxane-6-carbaldehyde.

-

Carboxylic Acid Formation : Strong oxidizing agents like potassium permanganate (KMnO) in acidic media convert the hydroxymethyl group to a carboxylic acid moiety .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Oxidation (Aldehyde) | PCC, CHCl, RT | Benzodioxane-6-carbaldehyde | 78% |

| Oxidation (Acid) | KMnO, HSO | Benzodioxane-6-carboxylic acid | 65% |

Nucleophilic Substitution

The electron-withdrawing effect of the tetrafluoro substituents activates the benzodioxane ring for nucleophilic aromatic substitution (SNAr). Key observations include:

-

Halogen Exchange : Replacement of fluorine atoms with amines or alkoxides occurs under mild basic conditions (e.g., KCO/DMF) .

-

Hydroxymethyl Group Functionalization : The -CHOH group can be converted to mesylates (MsCl, EtN) and displaced by nucleophiles like azides or thiols .

Example Pathway :

-

Mesylation:

-

Substitution: \text{6 CH}_2\text{OMs }+\text{NaN}_3\rightarrow \text{6 CH}_2\text{N}_3)}

Ring-Opening Reactions

The 1,4-benzodioxane ring undergoes cleavage under strong acidic or reductive conditions:

-

Acidic Hydrolysis : Concentrated HCl at 100°C opens the ring to form 3,4-dihydroxybenzoic acid derivatives .

-

Reductive Cleavage : Catalytic hydrogenation (H, Pd/C) breaks the dioxane ring, yielding fluorinated diols .

| Condition | Product | Application |

|---|---|---|

| HCl (conc.), Δ | 3,4-Dihydroxy-2,2,3,3-tetrafluorobenzoic acid | Precursor for polymer synthesis |

| H, Pd/C | 2,3,5,6-Tetrafluorobenzenedimethanol | Building block for fluorinated materials |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic core:

-

Suzuki-Miyaura Reaction : The C-6 position reacts with arylboronic acids (Pd(PPh), NaCO) to introduce aryl groups .

-

Heck Reaction : Alkenes couple at the C-7 position under Pd(OAc) catalysis .

Notable Example :

(Yield: 82%) .

Esterification and Etherification

The hydroxymethyl group participates in typical alcohol reactions:

-

Ester Formation : Acetylation with acetic anhydride (AcO) produces 6-acetoxymethyl derivatives .

-

Ether Synthesis : Williamson ether synthesis with alkyl halides (e.g., MeI, KCO) yields methyl ethers .

Comparative Reactivity with Analogs

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 2,2,3,3-Tetrafluoro-1,4-benzodioxane | Lacks hydroxymethyl group | Lower solubility; inert to oxidation |

| 6-Nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane | Nitro substituent | Enhanced electrophilicity for SNAr |

Wissenschaftliche Forschungsanwendungen

6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Hydroxymethyl)furfural: Another hydroxymethyl-substituted compound with different structural and chemical properties.

2,2,3,3-Tetrafluoro-1,4-benzodioxane: A similar compound lacking the hydroxymethyl group.

Uniqueness

6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is unique due to the combination of its hydroxymethyl and tetrafluoro substituents, which impart distinct chemical and physical properties

Biologische Aktivität

6-(Hydroxymethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is a fluorinated compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by the presence of hydroxymethyl and tetrafluoro groups, suggests various interactions with biological systems. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical properties of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H8F4O2 |

| Molecular Weight | 224.152 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 214.2 ± 35 °C at 760 mmHg |

| Flash Point | 106.8 ± 22.5 °C |

These properties indicate a stable compound with significant potential for interaction in various biological environments.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt microbial membranes. A study evaluating various fluorinated benzodioxane derivatives found that these compounds displayed significant inhibitory effects against a range of bacterial strains, suggesting potential applications in antimicrobial therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of fluorinated compounds have been widely studied. In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This inhibition was correlated with reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In a recent study, the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of hydroxymethyl and tetrafluoro groups in this compound enhances its lipophilicity and alters its electronic properties, contributing to its biological efficacy. SAR studies suggest that modifications to these functional groups can lead to improved activity against specific biological targets .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various fluorinated benzodioxanes revealed that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for both strains .

Case Study 2: Anti-cancer Activity

In a preclinical trial assessing anti-cancer properties using a zebrafish embryo model, the compound showed promising results with a significant reduction in tumor size compared to control groups. The effective concentration was determined to be around 10 µM, highlighting its potential as an anti-cancer agent .

Eigenschaften

IUPAC Name |

(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-3,14H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYBLVMTKMJBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)OC(C(O2)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.